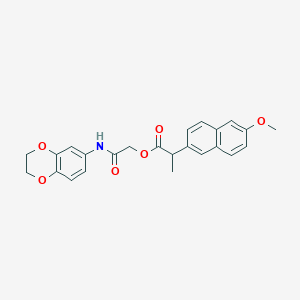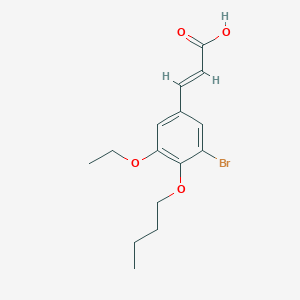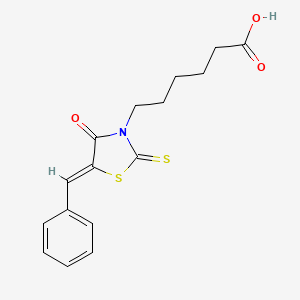
2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE is a complex organic compound that features a benzodioxin ring and a naphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Naphthyl Propanoate Moiety: This step involves esterification reactions using naphthol derivatives and propanoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a pharmacophore in the design of new drugs. Its structural features may contribute to binding affinity and specificity for certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include signal transduction pathways, enzyme inhibition, or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 2-(6-HYDROXY-2-NAPHTHYL)PROPANOATE
- 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 2-(6-CHLORO-2-NAPHTHYL)PROPANOATE
Uniqueness
The uniqueness of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-2-OXOETHYL 2-(6-METHOXY-2-NAPHTHYL)PROPANOATE lies in its specific functional groups and their arrangement. The presence of both a benzodioxin ring and a methoxy-naphthyl group provides distinct chemical properties and potential reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H23NO6 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C24H23NO6/c1-15(16-3-4-18-12-20(28-2)7-5-17(18)11-16)24(27)31-14-23(26)25-19-6-8-21-22(13-19)30-10-9-29-21/h3-8,11-13,15H,9-10,14H2,1-2H3,(H,25,26) |
Clave InChI |
UCYDSYSDCYWOME-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10875127.png)


![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one](/img/structure/B10875147.png)
![(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10875154.png)
![7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10875155.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10875160.png)
![5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10875165.png)
![[4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate](/img/structure/B10875187.png)
![N-cycloheptyl-N~2~-[(2-{[(4-methoxyphenyl)carbonyl]amino}phenyl)carbonyl]isoleucinamide](/img/structure/B10875189.png)
![(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10875192.png)
![N'-[(4-nitrophenyl)carbonyl]naphthalene-1-carbohydrazide](/img/structure/B10875193.png)
